
N-(3-ethynylphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethynylphenyl)cyclohexanecarboxamide is a synthetic compound with the molecular formula C15H17NO and a molecular weight of 227.30 . It has gained significant interest in recent years due to its potential use in various fields of research and industry.
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-ethynylphenyl)cyclohexanecarboxamide include a molecular weight of 227.30 and a molecular formula of C15H17NO . Further analysis may require additional experimental data.Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of cyclohexanecarboxamide derivatives and their complexes. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been reported, where derivatives with various aryl substituents were synthesized and characterized by elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and, in some cases, single-crystal X-ray diffraction studies. These compounds have shown interesting structural properties, such as the chair conformation of the cyclohexane ring and the stabilization of molecular conformation by intramolecular hydrogen bonds, forming pseudo-six-membered rings (Özer et al., 2009).
Luminescent Properties for Optoelectronic Devices
The development of functional ethynyl-pyrene derivatives, through di- and tetra-substitutions with ethynylphenyl fragments, has led to materials with tunable photoluminescence properties. These properties are influenced by the substitution pattern and the state of matter, showcasing potential applications in optoelectronic devices such as field-effect transistors and fluorescent gels. The pronounced luminescence properties of these compounds, particularly in mesophase textures with flower-like patterns, highlight their utility in creating advanced materials for optoelectronic applications (Diring et al., 2009).
Hydrogen Bonding Patterns
Research on hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides, including structures closely related to N-(3-ethynylphenyl)cyclohexanecarboxamide, has provided insights into the influence of hydrogen bonding on molecular conformation and crystal packing. The primary hydrogen-bonded motif consists of centrosymmetric or non-centrosymmetric dimers, linking into infinite chains or two-dimensional sheets, depending on the compound. This understanding of hydrogen bonding patterns is crucial for predicting and designing the properties of similar compounds in various applications (Lemmerer & Michael, 2008).
Antimelanoma Activity
Studies on analogues of N-acetyl-4-S-cysteaminylphenol, a compound structurally related to N-(3-ethynylphenyl)cyclohexanecarboxamide, have shown promising antimelanoma activity. By varying the acyl portion of the amide, researchers aimed to increase the lipophilicity and, consequently, the melanoma activity of these compounds. Some analogues demonstrated improved selectivity and a lack of cytotoxicity on non-melanotic cell lines, indicating potential for targeted cancer therapy applications (Lant et al., 2000).
Propriétés
IUPAC Name |
N-(3-ethynylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-12-7-6-10-14(11-12)16-15(17)13-8-4-3-5-9-13/h1,6-7,10-11,13H,3-5,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHRQLRGQOPRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

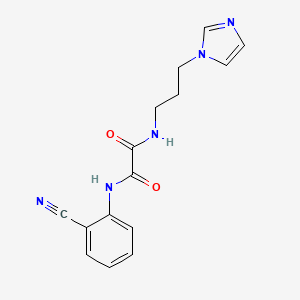
![N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2537040.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2537041.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2537042.png)
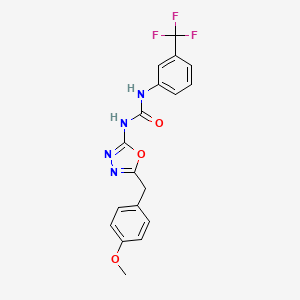
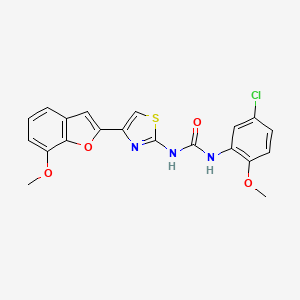
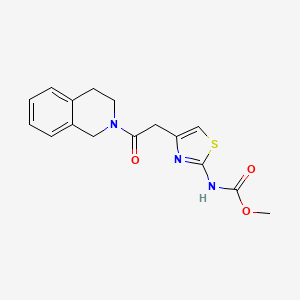
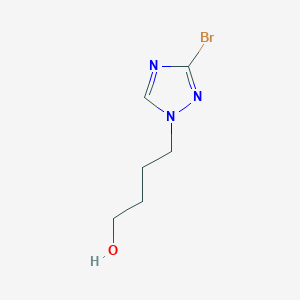
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2537054.png)
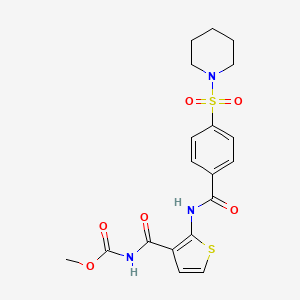

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2537057.png)

![3-Methyl-6-[5-(quinoline-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2537060.png)